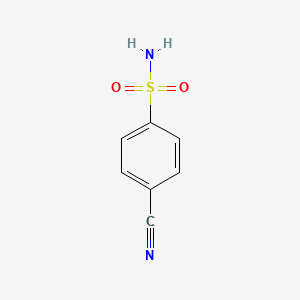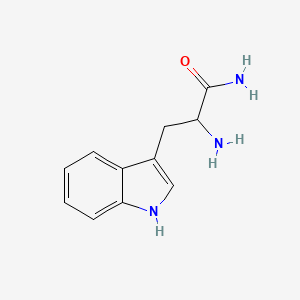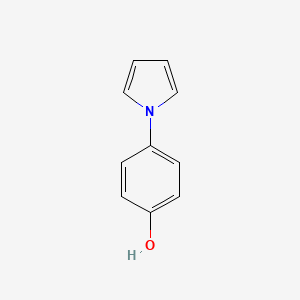
4-Cyanobenzenesulfonamide
Descripción general
Descripción
4-Cyanobenzenesulfonamide, also known as 4-CBS or 4-CS, is a synthetic organic compound with a wide range of potential applications in research and industrial settings. It is a heterocyclic sulfonamide, containing a benzene ring with a sulfonamide group attached to the fourth carbon. 4-CBS has a variety of applications, from being used as a pharmaceutical intermediate to being used as a reagent for synthesizing other compounds.
Mecanismo De Acción
Target of Action
4-Cyanobenzenesulfonamide primarily targets the zinc-enzyme Carbonic Anhydrase (CA) . This enzyme plays a crucial role in the reversible hydration of carbon dioxide .
Mode of Action
This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibitory action is caused by the binding of the sulfamide anion to the Zn2+ of the enzyme, mimicking the bicarbonate anion in the transition state .
Biochemical Pathways
The compound affects the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, it prevents the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The inhibition of folic acid synthesis leads to a halt in the production of DNA in bacteria, thereby exerting a bacteriostatic effect
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry environment at room temperature . Moreover, the presence of pus can inhibit the antibacterial action of sulfonamides .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-Cyanobenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme carbonic anhydrase . This enzyme catalyzes the reversible hydration of carbon dioxide, and the inhibition mechanism involves the binding of the sulfamide anion to the zinc ion of the enzyme, mimicking the bicarbonate anion in the transition state . This interaction leads to the inhibition of the enzyme’s activity, which has implications for various physiological processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of carbonic anhydrase by this compound can lead to alterations in pH regulation within cells, impacting cellular metabolism and gene expression patterns. Additionally, it has been observed to affect cell signaling pathways that are dependent on carbonic anhydrase activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary mechanism involves the inhibition of carbonic anhydrase by binding to its active site . This binding prevents the enzyme from catalyzing the hydration of carbon dioxide, leading to a decrease in its activity. Furthermore, this compound may also interact with other proteins and enzymes, influencing their function and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of carbonic anhydrase, resulting in prolonged alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and potential damage to tissues. Threshold effects have been identified, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity . The compound is metabolized through pathways that involve its conversion to various metabolites, which can affect metabolic flux and metabolite levels within cells. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is essential for predicting the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are critical for its role in inhibiting carbonic anhydrase and other biochemical interactions within cells.
Propiedades
IUPAC Name |
4-cyanobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZECCNDOASGYNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185119 | |
| Record name | Benzenesulfonamide, p-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3119-02-6 | |
| Record name | 4-Cyanobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3119-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, p-cyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003119026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Cyanobenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, p-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-cyanobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Cyanophenylsulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UGS5BZ5UJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-Cyanobenzenesulfonamide considered a useful protecting group in amine synthesis?
A: this compound can act as an amine protecting group due to its ability to be cleaved under mild conditions. Specifically, the presence of a thiol and a base can cleanly remove the this compound group, releasing the free amine. [] This is advantageous as it allows for the selective modification of other functional groups within a molecule without affecting the protected amine.
Q2: Can this compound be used to synthesize aldehydes?
A: Yes, this compound can be used as a precursor to synthesize aldehydes. [] While the provided abstract does not specify the exact reaction conditions, it highlights that this compound can be converted to 4-Formylbenzenesulfonamide, which can subsequently yield various aldehydes. [] This suggests a potential synthetic route using this compound as a starting material for aldehyde synthesis.
Q3: What is the role of this compound in the synthesis of biaryl sulfonamides?
A: 4-Cyanobenzenesulfonamides serve as starting materials in the synthesis of biaryl sulfonamides via a pathway involving 1,2,4-oxadiazole intermediates. [] Initially, 4-Cyanobenzenesulfonamides are converted to their corresponding O-acetylated amidoximes. [] These intermediates can then undergo a cyclization reaction under acidic conditions, forming 1,2,4-oxadiazoles. [] While the provided research does not detail the subsequent steps, it suggests that these 1,2,4-oxadiazoles are intermediates in the formation of biaryl sulfonamides.
Q4: Can manganese catalysts be used for the N-alkylation of sulfonamides? What are the advantages of such a method?
A: Yes, research has shown that well-defined manganese (I) PNP pincer complexes can effectively catalyze the N-alkylation of a diverse range of aryl and alkyl sulfonamides. [] This method utilizes a borrowing hydrogen approach, employing readily available benzylic and primary aliphatic alcohols as alkylating agents. [] This approach offers several advantages: it avoids the use of toxic alkylating agents like alkyl halides, uses inexpensive and abundant alcohols, and generates only water as a byproduct, leading to a more sustainable and environmentally friendly process. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-[3-(Trimethoxysilyl)propyl]urea](/img/structure/B1293870.png)